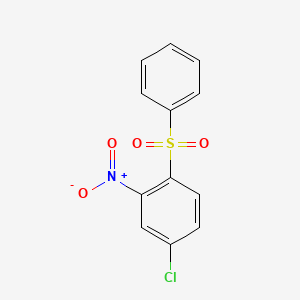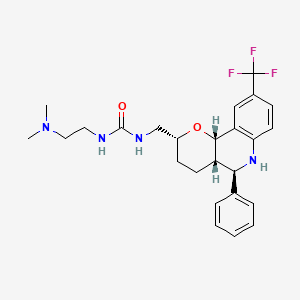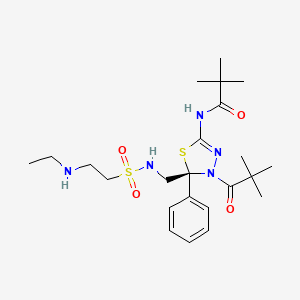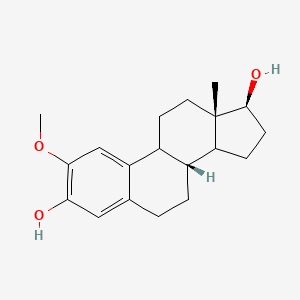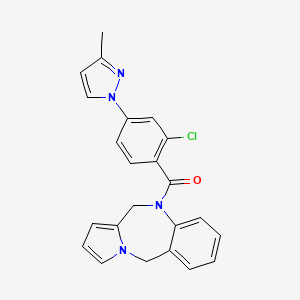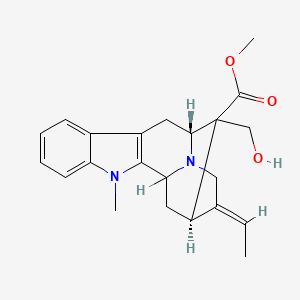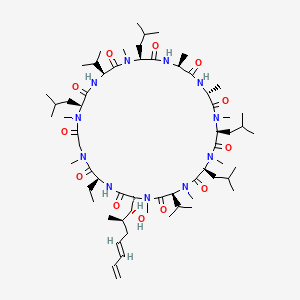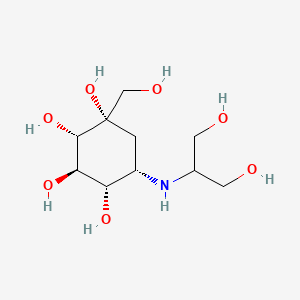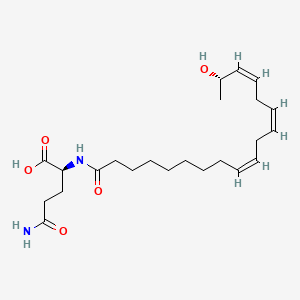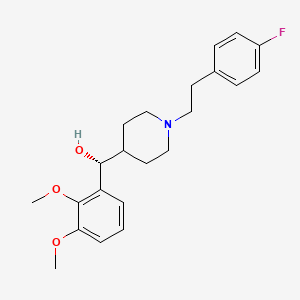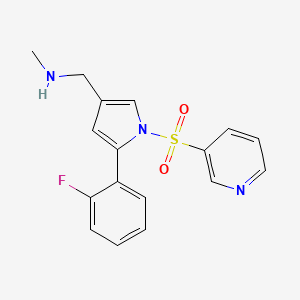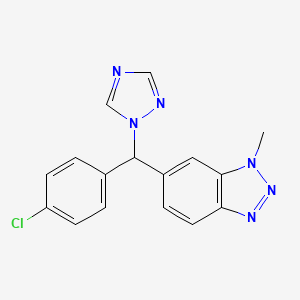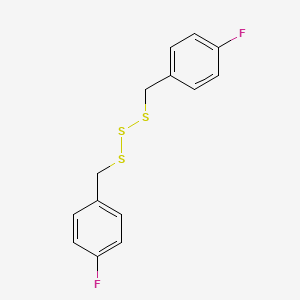
Fluorapacin
Overview
Description
Fluorapacin is a small molecule drug known for its anti-tumor properties. It is a tubulin inhibitor, which means it interferes with the function of tubulin, a protein that is essential for cell division. This compound has shown promise in the treatment of various cancers, particularly non-small cell lung cancer .
Mechanism of Action
Target of Action
Fluorapacin primarily targets Tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. Microtubules play crucial roles in many cellular processes, including mitosis, intracellular transport, and maintenance of cell shape .
Mode of Action
This compound acts as a microtubule inhibitor . It binds to tubulin, disrupting the dynamics of microtubule assembly and disassembly. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
Biochemical Pathways
cell division and apoptosis . By inhibiting tubulin, this compound disrupts the formation of the mitotic spindle necessary for cell division. This disruption can trigger cell cycle arrest and initiate programmed cell death or apoptosis .
Result of Action
The primary result of this compound’s action at the molecular and cellular level is the inhibition of cell division and induction of apoptosis in cancer cells . By disrupting microtubule dynamics, this compound prevents the proper formation of the mitotic spindle, leading to cell cycle arrest. This disruption can trigger apoptosis, leading to the death of the cancer cells .
Biochemical Analysis
Biochemical Properties
Fluorapacin interacts with various biomolecules in the body, primarily with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. This compound acts as a tubulin inhibitor , disrupting the normal function of microtubules, which are crucial for cell division and structure.
Cellular Effects
The primary cellular effect of this compound is its anti-tumor activity . By inhibiting tubulin, this compound disrupts the formation of the mitotic spindle during cell division. This disruption prevents cancer cells from dividing and proliferating, thereby inhibiting tumor growth.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with tubulin . As a tubulin inhibitor, this compound binds to the tubulin proteins, preventing them from polymerizing into microtubules. This inhibition disrupts the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division. The disruption of this process leads to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells.
Preparation Methods
Fluorapacin, also known as bis(p-fluorobenzyl)trisulfide, can be synthesized through a series of chemical reactions. The synthetic route typically involves the reaction of p-fluorobenzyl chloride with sodium trisulfide under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the trisulfide linkage . Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Fluorapacin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .
Scientific Research Applications
Fluorapacin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of trisulfide linkages in organic molecules.
Biology: this compound is used to investigate the role of tubulin in cell division and its potential as a target for anti-cancer therapies.
Comparison with Similar Compounds
Fluorapacin is unique among tubulin inhibitors due to its trisulfide linkage, which imparts distinct chemical and biological properties. Similar compounds include:
Paclitaxel: Another tubulin inhibitor used in cancer therapy, but it stabilizes microtubules rather than inhibiting their formation.
Vinblastine: A tubulin inhibitor that also prevents microtubule formation but has a different chemical structure.
Colchicine: A compound that inhibits microtubule polymerization, similar to this compound, but is primarily used to treat gout.
This compound’s unique trisulfide linkage and its specific binding to tubulin make it a valuable compound in cancer research and therapy .
Properties
IUPAC Name |
1-fluoro-4-[[(4-fluorophenyl)methyltrisulfanyl]methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2S3/c15-13-5-1-11(2-6-13)9-17-19-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOWUOOCXCXCNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSSSCC2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869811-23-4 | |
| Record name | Fluorapacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869811234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUORAPACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T47NS4W7UK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



